2,3,4,5,6-Pentafluorotriphenylmethanol

Description

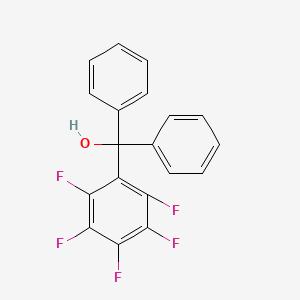

2,3,4,5,6-Pentafluorotriphenylmethanol (CAS 440-60-8), also known as pentafluorobenzyl alcohol or (2,3,4,5,6-pentafluorophenyl)methanol, is a fluorinated aromatic alcohol characterized by a benzene ring substituted with five fluorine atoms and a hydroxymethyl (-CH2OH) group. Its synthesis typically involves hydrogenation and deprotection of pentafluoroanisole derivatives, as demonstrated in scalable procedures yielding gram-scale quantities . X-ray crystallography confirms the equatorial orientation of substituents in related cyclohexanol analogs, suggesting similar steric and electronic properties in the triphenylmethanol variant . The compound is notable for its applications in enzymology, such as forming complexes with horse liver alcohol dehydrogenase (HLADH) for structural studies, and in environmental chemistry for modeling organic compound fate in landfills .

Properties

CAS No. |

4707-17-9 |

|---|---|

Molecular Formula |

C19H11F5O |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)-diphenylmethanol |

InChI |

InChI=1S/C19H11F5O/c20-14-13(15(21)17(23)18(24)16(14)22)19(25,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,25H |

InChI Key |

IDCFPZDXGPMARA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)O |

Origin of Product |

United States |

Preparation Methods

Alkaline Hydrolysis of Pentafluorobenzene Derivatives

Patents CN104693010A and CN104761436A describe hydrolysis of pentafluorobenzene derivatives to pentafluorophenol, a potential precursor.

Key Steps :

-

Hydrolysis : Five bromofluorobenzene (C₆BrF₅) + NaOH → Pentafluorophenol (C₆F₅OH) + NaBr.

-

Friedel-Crafts Alkylation : Pentafluorophenol + benzyl chloride → Intermediate.

-

Reduction : Intermediate → this compound.

Table 2: Hydrolysis Parameters for Pentafluorophenol Synthesis

| Substrate | Catalyst | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| C₆BrF₅ | Cu₂O, NaOH | 140 | 88 | |

| C₆ClF₅ | Cu₂O, NaOH | 140 | 85 | |

| C₆F₅–B(OH)₂ | H₂O₂ | 100 | 70 |

Challenges :

-

Pentafluorophenol’s high reactivity complicates further functionalization.

Borane-Catalyzed Silylation

Tris(pentafluorophenyl)borane (BCF) catalyzes silylation of alcohols, but its application to triarylmethanols remains unexplored.

Critical Analysis and Recommendations

Yield and Purity

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentafluorotriphenylmethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often require catalysts like palladium or nickel.

Major Products:

Oxidation: Formation of pentafluorobenzophenone.

Reduction: Production of pentafluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4,5,6-Pentafluorotriphenylmethanol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.

Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorotriphenylmethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and ability to penetrate biological membranes. It can inhibit enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions, leading to its bioactive effects.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Benzyl Alcohols

Structural and Electronic Differences

Key Observations :

- Electron-Withdrawing Effects : The pentafluorinated derivative exhibits stronger electron-withdrawing properties compared to tetrafluoro analogs, influencing its reactivity in nucleophilic substitutions and catalytic applications .

- Hydrophobicity : Methyl or ethynyl substituents in tetrafluoro derivatives increase lipophilicity, impacting solubility and biological membrane interactions .

Physicochemical Properties

- Boiling Point : The Joback-calculated boiling point for 2,3,4,5,6-pentafluorobenzyl alcohol is 387.70 K (114.55°C) at 8 kPa, reflecting volatility influenced by fluorine’s electronegativity .

- Thermodynamic Stability : Fluorine atoms enhance thermal stability, making the compound resistant to degradation under high-temperature conditions .

Q & A

Q. How can the purity of 2,3,4,5,6-Pentafluorotriphenylmethanol be accurately determined in synthetic chemistry research?

Accurate purity determination requires a combination of analytical techniques. Gas chromatography (GC) is widely used for assessing purity (>96.0% as per GC analysis) due to its sensitivity to volatile impurities . For non-volatile by-products, nuclear magnetic resonance (NMR) spectroscopy can identify structural anomalies, while high-performance liquid chromatography (HPLC) with UV detection may resolve polar contaminants. Cross-validation using melting point analysis and mass spectrometry (MS) is recommended to confirm molecular integrity.

Q. What are the optimal reaction conditions for synthesizing this compound to minimize by-product formation?

Key parameters include temperature control (typically 0–25°C to avoid thermal degradation), stoichiometric precision in fluorinated precursor coupling, and the use of anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) to prevent hydrolysis. Catalytic systems like palladium or copper complexes can enhance selectivity, while in-situ monitoring via thin-layer chromatography (TLC) helps track reaction progress . Post-synthesis purification via recrystallization (using methanol/water mixtures) is critical for isolating the crystalline product .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- 19F NMR : Identifies fluorine substituent patterns and confirms substitution completeness.

- 1H NMR : Resolves hydroxyl proton signals and aromatic proton environments.

- IR Spectroscopy : Detects O-H stretching (~3200–3600 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- X-ray crystallography : Provides definitive confirmation of molecular geometry and crystal packing, especially for resolving steric effects from the pentafluorophenyl groups .

Advanced Research Questions

Q. How do fluorinated substituents influence the hydrogen-bonding capacity of this compound in enzyme interaction studies?

The electron-withdrawing fluorine atoms reduce electron density on the phenolic ring, weakening traditional O-H∙∙∙O/N hydrogen bonds. However, the compound’s unique geometry enables non-covalent interactions (e.g., C-F∙∙∙H-X dipole interactions) with biological macromolecules. Methodologically, isothermal titration calorimetry (ITC) quantifies binding affinities, while molecular dynamics simulations model these interactions at atomic resolution. Comparative studies with non-fluorinated analogs are essential to isolate fluorine-specific effects .

Q. What methodological approaches resolve contradictions in surface adsorption data for fluorinated alcohols like this compound?

Contradictions often arise from differing surface morphologies or environmental conditions. A two-pronged approach is recommended:

- Fundamental studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure adsorption kinetics on model surfaces (e.g., silica or gold).

- Environmental simulations : Deploy microspectroscopic imaging (e.g., Raman or FTIR mapping) on real-world surfaces (e.g., polymer coatings) under controlled humidity and temperature. This dual strategy reconciles lab-scale data with practical scenarios .

Q. How can factorial design optimize reaction parameters for modifying this compound in multi-step syntheses?

A 2^k factorial design systematically tests variables such as solvent polarity, temperature, and catalyst loading. For example:

- Factors : Solvent (DMF vs. THF), temperature (25°C vs. 50°C), catalyst (Pd vs. Cu).

- Response variables : Yield, purity, reaction time.

Statistical analysis (ANOVA) identifies significant interactions and optimal conditions. This method reduces experimental runs by 50–70% compared to one-variable-at-a-time approaches .

Q. What mechanisms underlie the oxidative stability of this compound in catalytic environments?

The compound’s stability is attributed to fluorine’s inductive effect, which delocalizes electron density and reduces susceptibility to radical oxidation. Cyclic voltammetry (CV) can measure oxidation potentials, while electron paramagnetic resonance (EPR) tracks radical intermediates. Comparative studies with partially fluorinated analogs reveal that full perfluorination (2,3,4,5,6-substitution) is critical for stability in aerobic conditions .

Methodological Notes

- Data contradiction analysis : Always cross-reference experimental results with computational models (e.g., DFT calculations) to validate mechanistic hypotheses.

- Safety protocols : Handle fluorinated compounds in fume hoods due to potential toxicity; consult safety data sheets for disposal guidelines .

- Theoretical frameworks : Link studies to broader concepts like Hammett substituent constants (for electronic effects) or Langmuir adsorption models (for surface interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.